molecular formula C12H13N3O2 B5465281 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B5465281
M. Wt: 231.25 g/mol
InChI Key: PJOYBBKSSFXKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3-methylphenyl group attached to the oxadiazole ring, which is further connected to an acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-4-3-5-10(6-8)12-14-11(17-15-12)7-13-9(2)16/h3-6H,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOYBBKSSFXKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves the cyclization of appropriate precursors One common method is the reaction of 3-methylbenzohydrazide with acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
  • N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
  • N-{[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Uniqueness

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.